6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
CAS No.:
Cat. No.: VC17456988
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride -](/images/structure/VC17456988.png)
Specification
Molecular Formula | C6H14Cl2N2 |
---|---|
Molecular Weight | 185.09 g/mol |
IUPAC Name | 6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
Standard InChI | InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H |
Standard InChI Key | HHOBOOOBCZEDKB-UHFFFAOYSA-N |
Canonical SMILES | CN1CC2C1CNC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
With the molecular formula C₆H₁₄Cl₂N₂ and a molar mass of 185 Da, this hydrochloride salt exhibits moderate hydrophilicity (LogP = -0.4) . Key properties include:
Property | Value | Relevance |
---|---|---|
Polar Surface Area | 15 Ų | Membrane permeability predictions |
Hydrogen Bond Donors | 1 | Solubility in aqueous media |
Rotatable Bonds | 0 | Conformational rigidity |
Ring Count | 2 | Structural complexity |
The absence of rotatable bonds and low polar surface area suggest favorable blood-brain barrier penetration, aligning with its use in central nervous system (CNS) targeting radiopharmaceuticals .
Synthesis and Radiolabeling Strategies
Multistep Organic Synthesis
The non-radioactive standard is synthesized via a sequence involving:
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Buchwald-Hartwig Amination: tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate reacts with 5-bromo-2-chloropyridine using Pd₂(dba)₃ and rac-BINAP to yield a chloropyridine intermediate (83% yield) .
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Suzuki Coupling: Indol-5-ylboronic acid couples with the intermediate under Pd(PPh₃)₄ catalysis, followed by Boc deprotection with trifluoroacetic acid to generate the nor-methyl precursor .
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Reductive Methylation: Treatment with formaldehyde and sodium cyanoborohydride introduces the methyl group, completing the core structure.
Radiochemical Synthesis for PET Imaging
Radiolabeling with carbon-11 involves N-methylation of the nor-methyl precursor using [¹¹C]CH₃I in acetonitrile. Key radiochemical parameters include:
This efficient 30-minute protocol enables rapid production of the α7-nAChR PET tracer [¹¹C]rac-1, validated by co-elution with non-radioactive standards .
Pharmacological Profile and Applications
α7-nAChR Binding Affinity
The (1R,5R)-enantiomer demonstrates subnanomolar affinity for α7-nAChRs (Kᵢ = 0.5 nM), outperforming the (1S,5S)-counterpart (Kᵢ = 0.6 nM) . This stereoselectivity arises from optimal spatial alignment with the receptor’s aromatic cage, as modeled in comparative studies with A-585539 .
In Vivo Biodistribution
Mouse studies reveal rapid brain uptake of [¹¹C]rac-1, peaking at 2.5% injected dose per gram (%ID/g) within 5 minutes post-injection . Washout kinetics correlate with α7-nAChR density in cortical regions, supporting its utility for quantifying receptor availability in neurodegenerative disorders.
Supplier | Purity (%) | Pack Size | Price ($) | Lead Time |
---|---|---|---|---|
BLD Pharmatech Co. | 98 | 100 mg | 436 | 30 days |
Advanced ChemBlock Inc | 97 | 1 g | 3,179 | 30 days |
Higher purity grades (98%) from BLD Pharmatech command premium pricing, reflecting stringent QC protocols .
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